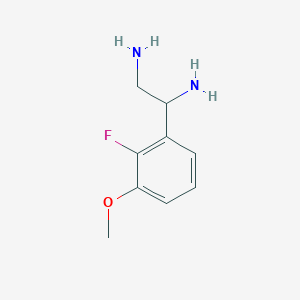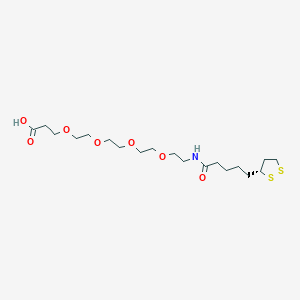
(R)-Lipoamido-peg4-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Lipoamido-peg4-acid is a compound that combines the properties of lipoic acid and polyethylene glycol (PEG). Lipoic acid is known for its antioxidant properties, while PEG is widely used in pharmaceuticals to improve the solubility and stability of drugs. The combination of these two components in ®-Lipoamido-peg4-acid results in a compound with unique chemical and biological properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Lipoamido-peg4-acid typically involves the conjugation of lipoic acid with PEG. The process begins with the activation of lipoic acid, usually through the formation of an ester or amide intermediate. This activated form is then reacted with PEG under controlled conditions to form the final product. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of ®-Lipoamido-peg4-acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The scalability of the synthesis process is crucial for its application in pharmaceuticals and other industries.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Lipoamido-peg4-acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The lipoic acid moiety can participate in redox reactions, while the PEG component can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can oxidize the lipoic acid moiety.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the disulfide bonds in lipoic acid.
Substitution: Nucleophiles such as amines or thiols can react with the PEG component under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the lipoic acid moiety can lead to the formation of sulfoxides or sulfones, while reduction can yield dihydrolipoic acid derivatives.
Applications De Recherche Scientifique
®-Lipoamido-peg4-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a stabilizing agent in various chemical reactions.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: ®-Lipoamido-peg4-acid is explored for its potential in drug delivery systems, where PEG improves drug solubility and stability, and lipoic acid provides therapeutic benefits.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant and stabilizing properties.
Mécanisme D'action
The mechanism of action of ®-Lipoamido-peg4-acid involves its antioxidant properties and its ability to improve the solubility and stability of other compounds. The lipoic acid moiety can scavenge free radicals and reduce oxidative stress, while the PEG component enhances the compound’s solubility and bioavailability. The molecular targets include reactive oxygen species (ROS) and various cellular pathways involved in oxidative stress response.
Comparaison Avec Des Composés Similaires
Lipoic Acid: Known for its antioxidant properties but lacks the solubility and stability provided by PEG.
Polyethylene Glycol (PEG): Widely used to improve drug solubility and stability but lacks the antioxidant properties of lipoic acid.
PEGylated Compounds: Similar in terms of improved solubility and stability but may not have the specific antioxidant benefits of ®-Lipoamido-peg4-acid.
Uniqueness: ®-Lipoamido-peg4-acid is unique because it combines the benefits of both lipoic acid and PEG. This dual functionality makes it particularly valuable in applications where both antioxidant properties and improved solubility/stability are desired.
Propriétés
Formule moléculaire |
C19H35NO7S2 |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[5-[(3R)-dithiolan-3-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23)/t17-/m1/s1 |
Clé InChI |
QJFPDZROPSGMGV-QGZVFWFLSA-N |
SMILES isomérique |
C1CSS[C@@H]1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
SMILES canonique |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


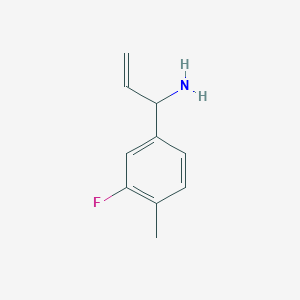

![4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine](/img/structure/B13043193.png)
![N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)


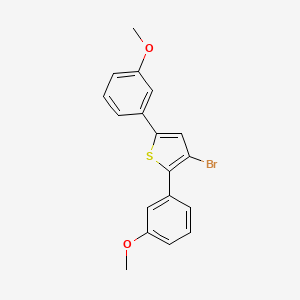
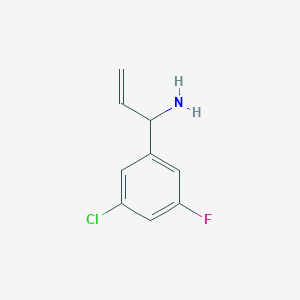
![3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one](/img/structure/B13043236.png)
![3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride](/img/structure/B13043250.png)

![(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043259.png)
![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
